![molecular formula C8H17NO2 B13317458 2-[1-(Aminomethyl)-3-methylcyclobutoxy]ethan-1-ol](/img/structure/B13317458.png)
2-[1-(Aminomethyl)-3-methylcyclobutoxy]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(Aminomethyl)-3-methylcyclobutoxy]ethan-1-ol is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . This compound is primarily used for research purposes and has various applications in scientific research, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Aminomethyl)-3-methylcyclobutoxy]ethan-1-ol typically involves the reaction of 3-methylcyclobutanone with formaldehyde and ammonia, followed by reduction with sodium borohydride. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve similar reaction conditions with optimized parameters for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Aminomethyl)-3-methylcyclobutoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halides or esters.
Scientific Research Applications
2-[1-(Aminomethyl)-3-methylcyclobutoxy]ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(Aminomethyl)-3-methylcyclobutoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate neurotransmitter systems and cellular signaling pathways.
Comparison with Similar Compounds
2-[1-(Aminomethyl)-3-methylcyclobutoxy]ethan-1-ol can be compared with other similar compounds, such as:
2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol: Similar structure but lacks the methyl group on the cyclobutane ring.
2-[1-(Aminomethyl)-3-methylcyclobutyl]ethanol: Similar structure but with a different functional group.
2-[1-(Aminomethyl)-3-methylcyclobutoxy]propan-1-ol: Similar structure but with a different alkyl chain length.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
2-[1-(aminomethyl)-3-methylcyclobutyl]oxyethanol |
InChI |
InChI=1S/C8H17NO2/c1-7-4-8(5-7,6-9)11-3-2-10/h7,10H,2-6,9H2,1H3 |
InChI Key |
KKMTWTGJIQINAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(CN)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Methylcyclopentyl)amino]butan-1-ol](/img/structure/B13317376.png)
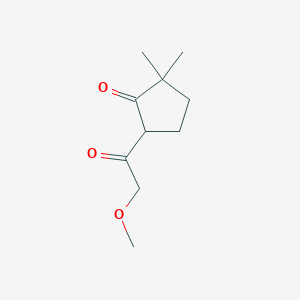
![3-[(Azetidin-3-yloxy)methyl]-5-methylpyridine](/img/structure/B13317393.png)
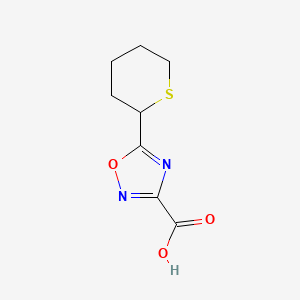

amine](/img/structure/B13317417.png)
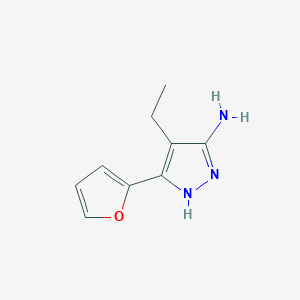
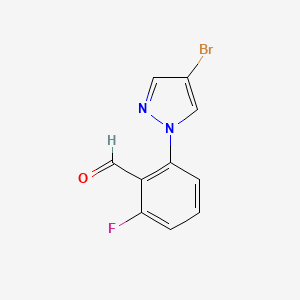
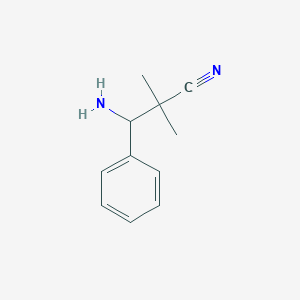


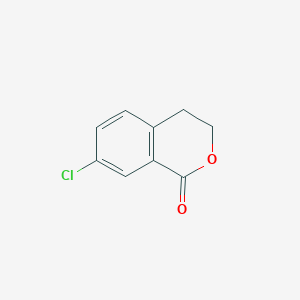
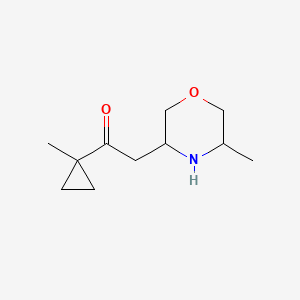
![1-Azaspiro[5.5]undec-3-ene](/img/structure/B13317454.png)
